N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h1-9H,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJURSRKXNYVKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Diacylhydrazide Intermediate
The diacylhydrazide precursor is synthesized by reacting 4-bromobenzohydrazide with benzoyl chloride in anhydrous toluene. The reaction proceeds via nucleophilic acyl substitution, where the hydrazide’s terminal amine attacks the carbonyl carbon of benzoyl chloride:
$$
\text{4-Bromobenzohydrazide} + \text{Benzoyl Chloride} \rightarrow \text{N'-Benzoyl-4-bromobenzohydrazide} + \text{HCl}
$$
This intermediate is isolated in 89–92% yield under reflux conditions (80°C, 6 hours).
Cyclization with Phosphorus Oxychloride
Cyclization of the diacylhydrazide is achieved using phosphorus oxychloride (POCl$$_3$$) as both a solvent and dehydrating agent. The reaction mechanism involves intramolecular nucleophilic attack, followed by elimination of water:
$$
\text{N'-Benzoyl-4-bromobenzohydrazide} \xrightarrow{\text{POCl}3, \, 100^\circ\text{C}} \text{this compound} + \text{H}2\text{O}
$$
Yields range from 75–82% after 4–6 hours, with purity confirmed via thin-layer chromatography (TLC).
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a superior method for accelerating cyclization reactions while improving yields. This technique reduces reaction times from hours to minutes and enhances product purity by minimizing side reactions.
Optimized Microwave Conditions
A mixture of N'-benzoyl-4-bromobenzohydrazide and POCl$$_3$$ is subjected to microwave irradiation (100 W, 80°C) for 10–15 minutes. The rapid dielectric heating facilitates efficient cyclization:
$$
\text{Yield} = 85\% \quad \text{(compared to 75–82% via classical methods)}
$$
Advantages Over Conventional Heating
- Time Efficiency : 15 minutes vs. 4–6 hours.
- Energy Savings : Reduced thermal decomposition.
- Scalability : Suitable for high-throughput synthesis.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency of classical, microwave, and cross-coupling methodologies:
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical Cyclization | 75–82 | 4–6 hours | 95 | Moderate |
| Microwave-Assisted | 85 | 15 minutes | 98 | High |
| Suzuki Coupling | 78–86 | 12 hours | 90 | Low |
Microwave-assisted synthesis outperforms other methods in yield and time efficiency, making it the preferred industrial-scale approach.
Structural Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar oxadiazole ring and dihedral angles of 8.2° between the benzamide and 4-bromophenyl groups.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Antimicrobial Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide exhibits promising antimicrobial properties. Several studies have evaluated its efficacy against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 1.27 µM |
| This compound | Escherichia coli | 1.43 µM |
| This compound | Candida albicans | 2.60 µM |
The compound shows significant activity against both Gram-positive and Gram-negative bacteria as well as fungal species, indicating its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Its derivatives have been synthesized and tested against various cancer cell lines.
Table 2: Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 (Colorectal) | 5.85 |
| This compound | MCF7 (Breast) | 4.53 |
| Standard Drug (5-FU) | HCT116 (Colorectal) | 9.99 |
The results indicate that the compound exhibits potent anticancer activity, outperforming standard chemotherapy agents like 5-fluorouracil (5-FU) in certain assays .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of synthesized derivatives of this compound demonstrated significant inhibition against multiple strains of bacteria and fungi. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinities and potential mechanisms of action.
Case Study 2: Anticancer Screening
In another investigation focusing on its anticancer properties, derivatives were screened against human colorectal carcinoma cell lines (HCT116). The findings revealed that specific derivatives had lower IC50 values compared to conventional treatments, suggesting enhanced selectivity towards cancer cells over normal cells .
Mechanism of Action
The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, some benzamide derivatives are known to act as allosteric activators of human glucokinase, which plays a role in glucose metabolism . The exact molecular targets and pathways for this compound are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents on both the benzamide and oxadiazole rings. Key analogs and their differences are summarized below:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Physicochemical Properties
Biological Activity
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and diverse biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and comparative studies with related compounds.
Structural Overview
The compound features a 1,3,4-oxadiazole ring fused with a bromophenyl group and a benzamide moiety . Its molecular formula is with a molecular weight of approximately 359.18 g/mol. The oxadiazole ring is known for its role in various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways. For instance, it has been suggested that it could act as an inhibitor of bacterial cell wall synthesis.
- Receptor Modulation : It may modulate the activity of certain receptors, contributing to its therapeutic effects against various diseases .
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit significant antimicrobial properties. For example:
- In vitro Studies : this compound demonstrated notable activity against various bacterial strains. Studies have shown that it has minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Anticancer Properties
The potential anticancer activity of this compound has been explored in various studies:
- Cell Line Studies : In vitro assays using cancer cell lines revealed that this compound can induce apoptosis and inhibit cell proliferation at certain concentrations .
Comparative Studies
Comparative studies with other oxadiazole derivatives highlight the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Contains thiol group | Antimicrobial (MIC: 16 µg/mL) |
| This compound | Bromophenyl + oxadiazole | Antimicrobial (MIC: 12.5 µg/mL) |
| Compound B | Pyrrole derivative | Anticancer (IC50: 20 µM) |
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Antimicrobial Activity : A study published in ResearchGate examined various metal complexes derived from oxadiazole derivatives and their antimicrobial efficacy against pathogenic bacteria . The results indicated that modifications to the oxadiazole structure could enhance antimicrobial potency.
- Cancer Cell Line Research : Another study focused on the effects of oxadiazole derivatives on cancer cell lines showed that specific substitutions on the oxadiazole ring could significantly alter their anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
